N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide, also known as BBR 2778, is a small molecule that belongs to the benzofuran class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of beta-amyloid aggregation
4. Protection of neurons from oxidative stress and inflammation
5. Improvement of cognitive function
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease.
One limitation of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778, including:
1. Further studies on its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Evaluation of its potential as a cancer therapy in preclinical and clinical studies.
3. Development of more soluble analogs of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 for in vivo administration.
4. Studies on its potential as a therapy for neurodegenerative disorders, such as Alzheimer's disease.
5. Evaluation of its potential as a therapy for other diseases, such as diabetes and inflammation.
Synthesemethoden
The synthesis of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 involves the reaction of 3-bromo-4-nitroaniline with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzofuran in the presence of sodium hydride to yield N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In neurodegenerative disorders, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of these disorders.
Eigenschaften
IUPAC Name |
N-(4-benzamido-3-bromophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-13-16(10-11-18(17)25-21(26)14-6-2-1-3-7-14)24-22(27)20-12-15-8-4-5-9-19(15)28-20/h1-13H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKBUNYPVSOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5847151 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.